molecular formula C11H10O3 B8779971 2-(1-Oxoisochroman-6-yl)acetaldehyde

2-(1-Oxoisochroman-6-yl)acetaldehyde

Cat. No. B8779971
M. Wt: 190.19 g/mol
InChI Key: GZDXMOSTPZHPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Oxoisochroman-6-yl)acetaldehyde is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Oxoisochroman-6-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Oxoisochroman-6-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-Oxoisochroman-6-yl)acetaldehyde

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde

InChI

InChI=1S/C11H10O3/c12-5-3-8-1-2-10-9(7-8)4-6-14-11(10)13/h1-2,5,7H,3-4,6H2

InChI Key

GZDXMOSTPZHPDH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C=C(C=C2)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(1,3-Dioxolan-2-ylmethyl)-3,4-dihydro-1H-isochromen-1-one (4.42 g, 18.9 mmol) was dissolved in dioxane (25 mL) and treated with 3 M HCl (40 mL). The reaction mixture was stirred at RT over night, and then was warmed to 50° C. for 2 hrs to drive the reaction to completion. Ethyl acetate was added and the layers were separated. The aqueous layer was extracted again with ethyl acetate, and the combined organic layers were washed with brine and dried over MgSO4 to afford the title compound. LCMS: m/z 191 (M+1)+.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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